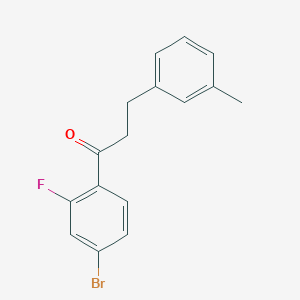

4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone

Overview

Description

The compound "4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone" is not directly studied in the provided papers. However, related compounds with bromo and fluoro substituents on a phenolic ring have been investigated, which can provide insights into the chemical behavior and properties of similar compounds. For instance, studies on the synthesis of fluorophenols and bromophenols, as well as their photolysis and structural properties, are relevant to understanding the compound .

Synthesis Analysis

The synthesis of related fluorophenols has been achieved through nucleophilic labeling methods starting from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol . Similarly, the synthesis of bromophenols and their derivatives has been reported, including the preparation of Schiff-base compounds with bromo and fluoro substituents . These methods could potentially be adapted for the synthesis of "4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and electronic properties of bromo- and fluoro-substituted phenols have been characterized using various spectroscopic techniques and theoretical calculations, such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations have been employed to optimize the geometry and predict the electronic properties of these compounds, providing insights into their molecular electrostatic potential, atomic charges, and molecular orbital energies .

Chemical Reactions Analysis

The photolysis of substituted phenols, including bromophenols, has been studied to understand the dynamics of H atom loss processes and the formation of radical species . These studies reveal the influence of substituents on the photodissociation pathways and the energy disposal in the resulting fragments. Such information is valuable for predicting the reactivity of "4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted phenols have been investigated, including their vibrational frequencies, electronic properties, and thermal behavior . Theoretical calculations have also been used to determine properties such as polarizability, hyperpolarizability, and molecular electrostatic potential, which are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Synthesis and Biological Activity :

- The chemical compound has been studied for its role in the synthesis of various derivatives and their biological activities. This includes investigations into local anesthetic and anti-inflammatory activities as part of broader chemical studies (Gevorgyan et al., 1989).

Copolymerization and Material Science Applications :

- It has been used in the synthesis and copolymerization with styrene, creating novel copolymers. These studies are crucial in understanding the material properties like glass transition temperatures, decomposition, and chain mobility of the copolymers (Kharas et al., 2016); (Hussain et al., 2019).

Pharmaceutical and Medicinal Chemistry :

- The compound has been studied for its potential in pharmaceutical applications. For instance, it serves as a building block in synthesizing various derivatives with potential medicinal properties (Qiu et al., 2009).

Investigation of Electronic Properties :

- Research has also focused on its use in tuning electronic properties of other compounds, such as conjugated polythiophenes. This is significant in the field of electronics and materials science (Gohier et al., 2013).

Cytochrome P-450-mediated Metabolism :

- Studies have explored how derivatives of this compound are metabolized by cytochrome P-450-dependent monooxygenases. This research is vital for understanding the metabolic pathways and potential interactions in biological systems (Parkinson & Safe, 1982).

Chemical Synthesis and Molecular Structure :

- Computational studies have been conducted to understand the molecular structure and electrostatic potential of derivatives, providing insights into their reactivity and potential as ligands in metal complexes (Tanak, 2019).

Antioxidant and Anticancer Activities :

- Research into the antioxidant and anticancer activities of synthesized derivatives has shown promising results. This highlights the potential of such compounds in therapeutic applications (Dong et al., 2022).

Safety and Hazards

While specific safety and hazard information for 4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone is not available in the search results, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended .

properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKWXOSSKEGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644089 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone | |

CAS RN |

898791-11-2 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

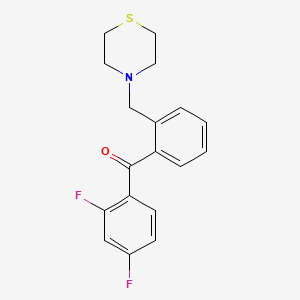

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)

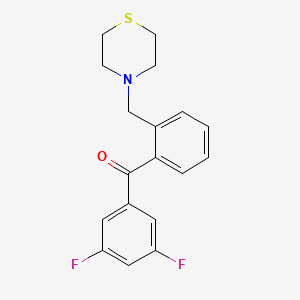

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

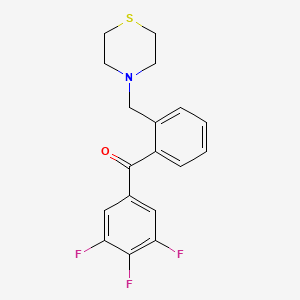

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)